3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a tert-butylphenyl group and a dichlorobenzoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID typically involves a multi-step process:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the dichlorobenzoyl group: The tert-butylphenyl intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the corresponding amide.
Formation of the propanoic acid backbone: The final step involves the reaction of the amide with a suitable reagent such as bromoacetic acid to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-3-[(2,4-dichlorobenzoyl)amino]butanoic acid: Similar structure but with a butanoic acid backbone.
3-(4-tert-butylphenyl)-3-[(2,4-dichlorobenzoyl)amino]pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylphenyl and dichlorobenzoyl groups contribute to its stability and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)13-6-4-12(5-7-13)17(11-18(24)25)23-19(26)15-9-8-14(21)10-16(15)22/h4-10,17H,11H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCTWPVBMDBCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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